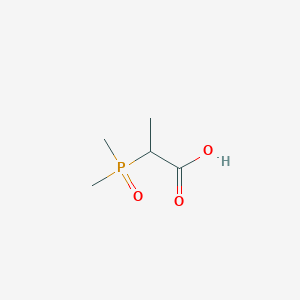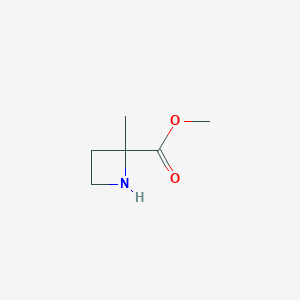
2-Dimethylphosphorylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylphosphorylpropanoic acid is a chemical compound with the molecular formula C5H11O3P. It has a molecular weight of 150.11 .
Molecular Structure Analysis
The InChI code for 2-Dimethylphosphorylpropanoic acid is 1S/C5H11O3P/c1-4(5(6)7)9(2,3)8/h4H,1-3H3,(H,6,7) . This indicates the presence of carbon, hydrogen, oxygen, and phosphorus atoms in the molecule.Physical And Chemical Properties Analysis
2-Dimethylphosphorylpropanoic acid is a powder at room temperature . It has a molecular weight of 150.11 .Applications De Recherche Scientifique
Medicine
2-Dimethylphosphorylpropanoic acid: has potential applications in medicine, particularly in the formulation of deep eutectic solvents (DESs) which are used as antimicrobial agents and drug delivery enhancers . These DESs are valued for their negligible cytotoxicity and effectiveness in biomedical applications.
Agriculture
In agriculture, 2-Dimethylphosphorylpropanoic acid could be utilized in the synthesis of polymeric nanoparticles . These nanoparticles serve as smart delivery systems for agrochemicals, enhancing the efficiency of agricultural inputs and leading to higher crop yields with lower environmental impacts .
Environmental Science
Environmental science can benefit from the use of 2-Dimethylphosphorylpropanoic acid in the creation of molecularly imprinted polymers (MIPs) . These MIPs are designed for the selective removal of contaminants from water, contributing to environmental cleanup efforts .
Material Science
In material science, 2-Dimethylphosphorylpropanoic acid is involved in the development of phosphorus-containing polymers . These polymers are used in separation processes and have applications in the creation of ion exchange resins and chelating resins .
Biochemistry
2-Dimethylphosphorylpropanoic acid: plays a role in biochemistry where it may be used in the production of biochemicals within bioenergy crops. These biochemicals are essential for various bio-based platform chemicals, replacing petroleum-derived counterparts .
Industrial Processes
The compound could be important in industrial processes, particularly in the synthesis of phosphoric acid . Phosphoric acid is a key ingredient in various industrial chemicals and processes, acting as a catalyst in chemical reactions .
Analytical Chemistry
In analytical chemistry, 2-Dimethylphosphorylpropanoic acid may be used as a reference standard for pharmaceutical testing, ensuring the accuracy and reliability of analytical results .
Pharmacology
Finally, in pharmacology, 2-Dimethylphosphorylpropanoic acid derivatives could be explored for their pharmacological properties. Research into medium-chain dicarboxylic acids, to which this compound is related, has shown a wide range of pharmacological effects and applications in pharmaceuticals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-dimethylphosphorylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O3P/c1-4(5(6)7)9(2,3)8/h4H,1-3H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGPTFRGDKAABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylphosphorylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2932977.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932978.png)
![(9s,10s)-13-((E)-(2-oxoindolin-3-ylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2932980.png)
![2-[(3-Carbazol-9-yl-2-hydroxypropyl)amino]butan-1-ol](/img/structure/B2932981.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2932982.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2932983.png)
![(3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2932984.png)


![2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)

![4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2932998.png)
